Cannabinor
Description
Overview of Cannabinor as a Synthetic Cannabinoid Receptor Agonist
This compound functions by binding to and activating cannabinoid receptors, which are integral components of the endocannabinoid system. ontosight.ai This system plays a crucial role in regulating a variety of physiological processes, including pain perception, mood, and appetite. ontosight.ai this compound is specifically noted as a potent and selective agonist for the cannabinoid CB2 receptor. wikipedia.org Its chemical structure is described as 2-butenedioic acid (2E)-, 1-(5-(1,1-dimethylheptyl)-2-((1S,2S,5S)-6,6-dimethyl-4-oxobicyclo(3.1.1)hept-2-yl)-3-hydroxyphenyl) ester. ontosight.ai This complex structure facilitates its interaction with cannabinoid receptors. ontosight.ai
Research indicates that this compound exhibits a significantly higher affinity for the CB2 receptor compared to the CB1 receptor. It has a reported CB2 affinity of 17.4 nM versus 5,585 nM at CB1, demonstrating over 300 times selectivity for CB2. wikipedia.org CB2 receptors are primarily located on immune and inflammatory cells, and their activation is associated with the inhibition of autoimmune and inflammatory processes. drugbank.comfiercebiotech.com This selective binding profile is a key characteristic that differentiates this compound from some other cannabinoids, including the natural compound Δ9-tetrahydrocannabinol (THC), which acts as a partial agonist at both CB1 and CB2 receptors. frontiersin.orgviamedica.pl
Evolution of Synthetic Cannabinoid Research Paradigms
The development of synthetic cannabinoids like this compound is part of an evolving research paradigm in cannabinoid pharmacology. Initially, synthetic cannabinoids were developed as pharmacological tools to better understand cannabinoid receptors and the endocannabinoid system, partly due to legal restrictions on natural cannabinoids. wikipedia.orgfrontiersin.org Many synthetic cannabinoids were designed to selectively bind to either CB1 or CB2 receptors, offering advantages over compounds like THC that bind to both. wikipedia.org The discovery of cannabinoid receptors in the early 1990s was aided by tritium-labelled synthetic cannabinoids such as CP-55,940. wikipedia.org
Over time, the research into synthetic cannabinoids has expanded, leading to the development of a diverse range of compounds with varying chemical structures and receptor affinities. frontiersin.orgnih.govmdpi.com This evolution has involved applying medicinal chemistry strategies to existing cannabinoid templates to create new molecules. nih.gov Synthetic cannabinoids are structurally classified into various groups, including classical, non-classical, amino-alkyl indoles, and eicosanoids. frontiersin.org this compound is classified as a "nonclassical" cannabinoid. wikipedia.org The ongoing research aims to identify compounds with specific therapeutic potential while minimizing unwanted effects. frontiersin.org
Contemporary Significance of this compound in Advanced Cannabinoid Pharmacology
This compound holds contemporary significance in advanced cannabinoid pharmacology primarily due to its selectivity for the CB2 receptor. wikipedia.org This selectivity is important because modulation of the CB2 receptor is being explored for therapeutic applications in various conditions, including pain and inflammatory disorders, while potentially avoiding the psychoactive effects associated with CB1 receptor activation. drugbank.comfiercebiotech.comfrontiersin.org
Research into this compound has highlighted its potential in treating conditions such as chronic pain, nausea, anxiety, and multiple sclerosis by acting on the endocannabinoid system. ontosight.ai Pre-clinical studies have indicated that this compound can demonstrate analgesic effects in animal models of pain, inflammation, and autoimmune disease. fiercebiotech.com The magnitude of analgesia observed in some preclinical models was reported to be equivalent to or greater than that of comparator agents like morphine. fiercebiotech.com Furthermore, preliminary preclinical evidence suggested that tolerance to the therapeutic effect of this compound might not occur, which would be a valuable characteristic for pain management. fiercebiotech.com
Studies have also investigated the effects of this compound on bladder function. In rats with partial urethral obstruction, daily treatment with this compound was associated with lower bladder weight, preserved bladder emptying ability, and reduced nonvoiding contraction frequency compared to controls. nih.gov Detrusor preparations from this compound-treated rats showed a higher response to nerve stimulation. nih.gov These findings suggest that selective CB2 receptor activation might be a novel approach for improving bladder function after partial urethral obstruction. nih.gov
While preclinical data showed promise, this compound was investigated in human clinical trials for pain. wikipedia.orgnorml.org However, it reportedly failed to show efficacy in a Phase IIb study for pain following third molar tooth extraction. wikipedia.orgnih.gov Despite this, the research conducted with this compound has contributed to the broader understanding of selective CB2 receptor modulation and its potential in addressing various physiological and pathological processes. frontiersin.orgunife.it
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 10174045 |
Detailed Research Findings: this compound Binding Affinity
The selective binding profile of this compound to cannabinoid receptors is a key aspect of its pharmacological profile. The following table summarizes reported binding affinity data:
| Receptor | Binding Affinity (Ki) | Selectivity Ratio (CB1/CB2) | Source |
|---|---|---|---|
| CB1 | 5,585 nM | >300x | wikipedia.org |
| CB2 | 17.4 nM | wikipedia.org |
This data illustrates this compound's significantly higher affinity for the CB2 receptor compared to the CB1 receptor, contributing to its classification as a selective CB2 agonist.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
CB2 agonists bind to CB2 receptors, which are located on immune and inflammatory cells. By activating CB2 receptors, CB2 agonists inhibit autoimmune and inflammatory processes and are likely to be useful for treating pain, autoimmune and inflammatory disorders. Pharmos is developing its CB2 agonists as treatments for chronic pain and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. |
|---|---|
CAS No. |
573981-31-4 |
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |
InChI Key |
GSTZHANFXAKPSE-MXTREEOPSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Appearance |
Solid powder |
Other CAS No. |
573981-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |
Origin of Product |
United States |
Molecular Pharmacology of Cannabinor
Cannabinoid Receptor Binding and Selectivity Profiles
Cannabinor (also known as PRS-211,375) is a synthetic, nonclassical cannabinoid that exhibits a high degree of selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). wikipedia.org This selectivity is a key feature of its molecular pharmacological profile.
Cannabinoid Receptor Type 1 (CB1) Interaction Dynamics
This compound demonstrates a significantly low affinity for the CB1 receptor. wikipedia.org Experimental data indicates a binding affinity (Ki) of 5,585 nM for the CB1 receptor. wikipedia.org This weak interaction minimizes the potential for the psychoactive effects typically associated with CB1 receptor activation.
Cannabinoid Receptor Type 2 (CB2) Interaction Dynamics
In contrast to its interaction with the CB1 receptor, this compound binds to the CB2 receptor with high potency. wikipedia.org Its binding affinity (Ki) for the CB2 receptor is 17.4 nM. wikipedia.org This strong binding affinity underscores its primary action as a CB2 receptor agonist.
Comparative Receptor Affinities and Selectivity Mechanisms
The substantial difference in binding affinities for the CB1 and CB2 receptors results in this compound having a high selectivity for the CB2 receptor. Based on the Ki values, this compound displays over 300-fold selectivity for the CB2 receptor over the CB1 receptor. wikipedia.org Further studies have reported a functional selectivity for the CB2 receptor versus the CB1 receptor of 321-fold. patsnap.com This selectivity is attributed to the specific structural characteristics of this compound, which allow for a more favorable interaction with the binding pocket of the CB2 receptor compared to the CB1 receptor.
| Receptor | Binding Affinity (Ki) in nM | Selectivity Ratio (CB1/CB2) |
|---|---|---|
| CB1 | 5,585 | >300-fold |
| CB2 | 17.4 |
Ligand Binding Kinetics and Thermodynamics
Detailed experimental data on the specific ligand binding kinetics (including association, k_on, and dissociation, k_off, rates) and thermodynamic parameters (such as enthalpy, ΔH, and entropy, ΔS) for this compound are not extensively available in publicly accessible scientific literature. For cannabinoid receptor ligands in general, binding thermodynamics can differ between agonists and antagonists, with agonist binding often being entropy-driven. nih.gov
G Protein-Coupled Receptor (GPCR) Signal Transduction Pathways
As a cannabinoid receptor agonist, this compound exerts its effects through the activation of G protein-coupled receptors (GPCRs). The CB2 receptor, its primary target, is known to couple to inhibitory G proteins.
Gαi/o Protein Coupling and Activation Mechanisms
The CB2 receptor predominantly couples to Gαi/o proteins. nih.gov Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that facilitates the activation of the associated Gαi/o protein. This activation is a critical early step in the signal transduction cascade.
A common method to assess the functional consequence of agonist binding and subsequent G protein activation is the GTPγS binding assay. creative-bioarray.com In this assay, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is measured. Agonist-induced activation of the GPCR promotes the exchange of GDP for GTP on the Gα subunit, and the binding of [³⁵S]GTPγS provides a direct measure of this activation. creative-bioarray.com For CB2 receptor agonists, this assay is used to determine their potency and efficacy in activating the Gαi/o signaling pathway. The activation of the Gαi/o protein by an agonist-bound CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov
Adenylyl Cyclase Modulation and Cyclic AMP Signaling
Activation of the CB2 receptor by an agonist such as this compound is classically associated with the inhibition of adenylyl cyclase activity. This occurs through the receptor's coupling to inhibitory G proteins (Gi/o). mdpi.commdpi.comnih.govnih.gov The Gi/o protein, upon activation, dissociates into its α and βγ subunits. The αi subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.comnih.gov This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). mdpi.comnih.gov
However, the interaction is more complex, as cannabinoid receptor activation can have differential effects on the various adenylyl cyclase isozymes. nih.gov While CB2 receptor activation generally inhibits adenylyl cyclase types I, V, and VI, it has been shown to stimulate types II, IV, and VII. nih.gov Furthermore, some studies have reported a biphasic response, with an initial decrease in cAMP followed by a sustained increase. nih.gov This suggests that the net effect of this compound on cAMP signaling may be cell-type and context-dependent.
Table 1: Effects of CB2 Receptor Activation on Adenylyl Cyclase Isozymes
| Adenylyl Cyclase Isozyme | Effect of CB2 Receptor Activation |
|---|---|
| Type I | Inhibition |
| Type II | Stimulation |
| Type III | Inhibition (forskolin-stimulated) |
| Type IV | Stimulation |
| Type V | Inhibition |
| Type VI | Inhibition |
| Type VII | Stimulation |
| Type VIII | Inhibition |
| Type IX | Marginal Inhibition |
Data compiled from studies on general cannabinoid receptor activation. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (p42/p44 ERK)
A significant signaling pathway engaged by CB2 receptor agonists is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/p42 MAPK. mdpi.comnih.govdruglibrary.net Activation of the CB2 receptor by agonists has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types, including immune cells and neuronal cells. nih.govdruglibrary.net This activation is typically mediated by the βγ subunits of the dissociated Gi/o protein. mdpi.com
The activation of the ERK1/2 pathway by CB2 agonists can have diverse cellular consequences, including the regulation of gene expression and cell proliferation. druglibrary.net For instance, CB2-mediated ERK1/2 activation has been linked to the induction of the immediate-early gene Krox-24. druglibrary.net Interestingly, some studies indicate that the regulation of the MEK/ERK pathway by CB2 agonists can be complex, with some reports showing a disruption in the expected sequential phosphorylation, where MEK activity is decreased while ERK activity is increased. explorationpub.comexplorationpub.com
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Cascade Involvement
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade modulated by CB2 receptor activation. nih.gov Selective CB2 receptor agonists have been demonstrated to induce the phosphorylation and activation of Akt (also known as protein kinase B). researchgate.netnih.gov This activation is dependent on PI3K and is believed to be a key mechanism underlying the neuroprotective and anti-apoptotic effects observed with CB2 receptor stimulation. nih.gov
In certain cellular contexts, the activation of the PI3K/Akt pathway by CB2 agonists has been shown to be essential for promoting cell survival. nih.gov For example, in a model of axotomy-induced neuronal cell death, a selective CB2 agonist protected neurons from apoptosis through a PI3K/Akt-dependent mechanism. nih.gov Furthermore, in some cancer cell lines, CB2 receptor activation has been associated with the suppression of the PI3K/Akt/mTOR signaling pathway, leading to anti-proliferative and pro-apoptotic effects. nih.gov
β-Arrestin Recruitment and Receptor Internalization Pathways
Upon agonist binding, G protein-coupled receptors like the CB2 receptor are phosphorylated by G protein-coupled receptor kinases (GRKs). frontiersin.org This phosphorylation promotes the binding of β-arrestin proteins, primarily β-arrestin 2, to the receptor. frontiersin.orgnih.govfrontiersin.orgspringernature.comnih.gov The recruitment of β-arrestin 2 serves two primary functions: it sterically hinders further G protein coupling, leading to desensitization of the receptor, and it acts as a scaffold protein to initiate G protein-independent signaling pathways. frontiersin.orgspringernature.comnih.gov
Furthermore, β-arrestin 2 plays a critical role in the internalization of the CB2 receptor from the cell surface into intracellular compartments. nih.govresearchgate.net This process, which is often clathrin-mediated, removes receptors from the cell surface, further contributing to the attenuation of signaling. nih.gov The internalized receptors can then be either recycled back to the plasma membrane or targeted for degradation. nih.govresearchgate.net It is important to note that different CB2 agonists can exhibit functional selectivity or "biased agonism," meaning they can preferentially activate G protein-dependent pathways or β-arrestin-mediated pathways. nih.govmq.edu.ausemanticscholar.org
Table 2: Key Proteins in CB2 Receptor Internalization
| Protein | Role |
|---|---|
| G protein-coupled receptor kinases (GRKs) | Phosphorylate the agonist-bound receptor. frontiersin.org |
| β-arrestin 2 | Binds to the phosphorylated receptor, mediates desensitization and internalization. frontiersin.orgnih.govfrontiersin.org |
Non-Canonical and Receptor-Independent Mechanisms of Action
While the primary pharmacological effects of this compound are mediated through its interaction with the CB2 receptor, it is important to consider the possibility of non-canonical and receptor-independent actions, as have been observed for other cannabinoids. nih.govnih.govfrontiersin.orgfrontiersin.org
Non-canonical cannabinoid receptors refer to other receptors and ion channels that can be modulated by cannabinoid compounds. nih.govfrontiersin.orgfrontiersin.org These may include other GPCRs, such as GPR55, and members of the transient receptor potential (TRP) channel family. frontiersin.orgfrontiersin.org Whether this compound interacts with these targets has not been specifically determined.
Modulation of Non-Cannabinoid Receptors
This compound's pharmacological activity is not limited to the endocannabinoid system; it also modulates a range of other receptor systems. This includes several G-protein-coupled receptors (GPCRs) and nuclear receptors, which may underlie some of its therapeutic effects.
Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been shown to interact with PPARs, which are nuclear receptors involved in the regulation of gene expression related to lipid metabolism and inflammation. Specifically, evidence suggests that some cannabinoids can activate PPARγ, a mechanism that may contribute to their anti-inflammatory and neuroprotective properties. frontiersin.orgmdpi.com
Serotonin Receptors: Interactions with the serotonin system have been noted, with some cannabinoids demonstrating activity at 5-HT1a receptors. frontiersin.org This modulation of the serotonin system may play a role in the anxiolytic and antidepressant-like effects observed with certain cannabinoids. nih.gov
Opioid Receptors: There is evidence of cross-talk between the cannabinoid and opioid systems. nih.gov While direct binding of most cannabinoids to opioid receptors is weak, functional interactions have been observed, suggesting a potential for synergistic effects in pain management.
Other G-Protein-Coupled Receptors (GPCRs): The expanding understanding of cannabinoid pharmacology has identified several orphan GPCRs, such as GPR18 and GPR55, as potential targets for cannabinoids. nih.govmdpi.com These receptors are phylogenetically related to the classical cannabinoid receptors and are being investigated for their role in mediating some of the physiological effects of cannabinoids. nih.gov
Table 1: Non-Cannabinoid Receptors Modulated by Cannabinoid Compounds
| Receptor | Receptor Type | Reported Effects of Modulation |
|---|---|---|
| PPARγ | Nuclear Receptor | Anti-inflammatory, Neuroprotective |
| 5-HT1a | G-Protein-Coupled Receptor | Anxiolytic, Antidepressant-like effects |
| Opioid Receptors | G-Protein-Coupled Receptor | Modulation of pain perception |
Direct Interactions with Other Ion Channels (e.g., TRPV1, NMDA Receptors)
This compound can directly modulate the activity of several ion channels, which are crucial for cellular signaling and excitability. These interactions are independent of CB1 and CB2 receptors and contribute to the diverse pharmacological actions of cannabinoids.
Transient Receptor Potential (TRP) Channels: A significant body of evidence demonstrates that cannabinoids interact with various members of the TRP channel family. frontiersin.orgfrontiersin.org
TRPV1: The vanilloid receptor 1 (TRPV1), known for its role in pain sensation, can be activated and subsequently desensitized by certain cannabinoids. frontiersin.orgnih.govnih.gov This interaction is a key mechanism underlying the analgesic properties of some cannabinoids. nih.gov
Other TRP Channels: Cannabinoids have also been shown to modulate other TRP channels, including TRPA1 and TRPM8, which are involved in sensory perception. frontiersin.orgnih.gov
Voltage-Gated Ion Channels: this compound can affect the function of voltage-gated sodium (Nav) and potassium (Kv) channels. nih.govresearchgate.net By modulating these channels, cannabinoids can influence neuronal excitability. For instance, inhibition of sodium currents can lead to a reduction in neuronal firing, which may contribute to anticonvulsant effects. nih.govfrontiersin.org
Calcium Channels: Some cannabinoids have been found to inhibit T-type calcium channels (Cav3). nih.govfrontiersin.org This action can also contribute to the regulation of neuronal excitability and may be relevant to the treatment of certain seizure disorders.
Table 2: Interaction of Cannabinoid Compounds with Various Ion Channels
| Ion Channel | Type | Effect of Cannabinoid Interaction |
|---|---|---|
| TRPV1 | Ligand-gated cation channel | Activation and desensitization |
| TRPA1 | Ligand-gated cation channel | Modulation |
| TRPM8 | Ligand-gated cation channel | Inhibition |
| Voltage-gated Na+ channels | Voltage-gated | Inhibition of current |
| Voltage-gated K+ channels | Voltage-gated | Inhibition of current |
Engagement with Enzymatic Systems Beyond Endocannabinoid Synthesis/Degradation
The influence of this compound extends to enzymatic systems that are not directly involved in the synthesis or degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol. nih.gov The endocannabinoid system is intricately linked with other metabolic pathways, and cannabinoids can modulate the enzymes within these interconnected networks. mdpi.com
Lipid Metabolism Enzymes: Given that endocannabinoids are lipid-based signaling molecules, the enzymes involved in their metabolism are part of a larger network of lipid-metabolizing enzymes. Cannabinoids may influence the activity of lipases and other enzymes that regulate the levels of various bioactive lipids, thereby exerting effects beyond the endocannabinoid system. mdpi.comnih.gov
Cytochrome P450 Enzymes: The metabolism of cannabinoids themselves is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. In turn, some cannabinoids can inhibit or induce certain CYP enzymes, leading to potential interactions with the metabolism of other compounds.
Alteration of General Cellular Macromolecular Structures and Functions
This compound can exert effects on fundamental cellular processes by interacting with and altering the function of cellular macromolecules.
Plasma Membrane Fluidity: As lipophilic molecules, cannabinoids can intercalate into the lipid bilayer of cell membranes. nih.gov This can alter the physical properties of the membrane, such as its fluidity, which can in turn indirectly affect the function of membrane-embedded proteins like receptors and ion channels. nih.gov
Macromolecular Synthesis: Some studies have indicated that at higher concentrations, certain cannabinoids can inhibit the synthesis of DNA, RNA, and proteins. nih.gov This inhibitory effect on macromolecular synthesis may be related to alterations in membrane function and cellular signaling pathways. nih.gov
Cytoskeletal Proteins: While less explored, the potential for cannabinoids to interact with cytoskeletal proteins exists, which could influence cell structure, motility, and division.
Structure Activity Relationship Sar and Ligand Design for Cannabinor Analogs
Identification of Critical Structural Determinants for Cannabinor Bioactivity
Identifying the specific parts of the this compound molecule that are essential for its binding to and activation of the CB2 receptor is a primary focus of SAR studies.
Elucidation of Pharmacophoric Elements for Receptor Recognition
Pharmacophoric elements are the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) of a molecule that are necessary for it to interact with a specific receptor. For cannabinoids, including nonclassical ones like this compound, research on classical cannabinoids like THC has provided insights into important pharmacophoric features. Studies suggest that the phenolic hydroxyl group and the C-3 side chain are significant pharmacophores for cannabinoid receptor selectivity and affinity. nih.govuef.firesearchgate.net While this compound's structure is distinct from classical cannabinoids, these general principles of pharmacophore identification guide investigations into its own key recognition elements at the CB2 receptor. The specific arrangement of the bicyclo[3.1.1]heptane core, the phenolic hydroxyl, the methyloctanoyl side chain, and the but-2-enoic acid ester moiety in this compound likely contribute to its selective binding to the CB2 receptor.
Conformational Analysis and Stereochemical Impact on Potency
Conformational analysis involves studying the different spatial arrangements a molecule can adopt due to rotation around single bonds. maricopa.edulibretexts.org Stereochemistry, which deals with the three-dimensional arrangement of atoms in a molecule, including the presence of chiral centers and isomers, significantly impacts how a molecule interacts with a chiral biological target like a receptor. numberanalytics.commvpsvktcollege.ac.inorganicchemistrytutor.com For many cannabinoid ligands, stereoselectivity in pharmacological assays has been observed, with different enantiomers exhibiting varying potency and efficacy at cannabinoid receptors. uef.fi this compound itself has defined stereochemistry, indicated by the (1S,2S,5S) configuration in its bicyclo[3.1.1]heptane core. wikipedia.orguni.lunih.gov The specific three-dimensional presentation of this compound's functional groups and structural motifs, dictated by its conformation and stereochemistry, is critical for productive binding and activation of the CB2 receptor. Different conformers may present the pharmacophoric elements in orientations that are more or less favorable for receptor interaction.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish mathematical models that correlate structural and physicochemical properties of a series of compounds with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, untested analogs.
Development of Predictive Models for this compound Derivative Activity
While specific QSAR models focused solely on this compound derivatives are not extensively detailed in the provided search results, the principles of QSAR have been applied to other cannabinoid ligands to predict receptor binding affinity and activity. nih.govmdpi.comnih.govjbclinpharm.org Developing QSAR models for this compound analogs would involve synthesizing a series of compounds with systematic structural variations, measuring their activity at the CB2 receptor, and then using computational methods to identify the molecular descriptors (e.g., electronic, steric, hydrophobic parameters) that best correlate with the observed activity. These models could help prioritize the synthesis of analogs with a higher probability of possessing desired activity profiles.
Rational Design and Synthesis of Novel this compound Analogs
Rational design involves using the information gained from SAR and QSAR studies to guide the design and synthesis of new compounds with improved properties. mdpi.compreprints.orgnih.govnih.govpitt.eduresearchgate.net
Based on the identified critical structural determinants and insights from QSAR, medicinal chemists can rationally design novel this compound analogs. This process involves making targeted modifications to the this compound structure to enhance desirable properties, such as increasing CB2 selectivity, improving potency, or modulating efficacy. For example, modifications could be made to the side chain length or branching, the functional groups on the aromatic ring or the bicyclic system, or the linker region. nih.govresearchgate.net
The synthesis of these novel analogs would then be carried out using established organic chemistry techniques. preprints.orgnih.gov The synthesized compounds would be subjected to rigorous pharmacological testing to evaluate their activity at CB1 and CB2 receptors, confirming or refuting the predictions made during the rational design phase. This iterative process of design, synthesis, and testing is fundamental to drug discovery and optimization in the cannabinoid field. pitt.edu
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10174045 |
| Cannabidiol (B1668261) | 644019 |
| Δ9-tetrahydrocannabinol (THC) | 16078 |
Interactive Data Tables
Based on the provided search results, quantitative data specifically detailing the SAR of a series of this compound analogs is not available in a format suitable for creating a detailed interactive data table within the scope of this response. The search results discuss SAR principles in the broader context of cannabinoids and mention this compound's affinity values for CB1 and CB2 receptors. wikipedia.org
Strategies for Enhancing Receptor Subtype Selectivity
Achieving selectivity between the highly homologous CB1 and CB2 receptors is a significant challenge in cannabinoid ligand design. frontiersin.orgresearchgate.net this compound demonstrates a notable selectivity for the CB2 receptor, with a reported affinity (Ki) of 17.4 nM at CB2 compared to 5,585 nM at CB1, resulting in over 300-fold selectivity for CB2. wikipedia.org This selectivity is a key feature that distinguishes it from less selective or non-selective cannabinoids.
Strategies for enhancing CB2 subtype selectivity in this compound analogs and other cannabinoid ligands often involve exploring structural variations in different regions of the molecule. Analysis of the binding pockets of CB1 and CB2 receptors, often utilizing techniques like cryo-EM and molecular dynamics simulations, helps identify key residues and regions that can be exploited for selective interactions. researchgate.netcresset-group.com For instance, identifying residues present in one receptor subtype but absent in the other can guide the design of ligands that preferentially interact with the target receptor. cresset-group.com
Data on the binding affinities of this compound highlight its selectivity profile:
| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) | CB2 vs CB1 Selectivity |
| This compound | 5585 nM | 17.4 nM | >300x |
This table illustrates the significant difference in binding affinity, underscoring this compound's selectivity for the CB2 receptor. wikipedia.org
Development of Chemical Probes for Receptor Interrogation
Chemical probes are essential tools for studying receptor distribution, function, and engagement in native biological systems. universiteitleiden.nlnih.gov The development of selective ligands like this compound provides a basis for creating such probes for the CB2 receptor. Radiolabeled or tagged versions of selective agonists or antagonists can be used to visualize and quantify receptor expression, investigate binding kinetics, and explore downstream signaling pathways. nih.govbiomolther.orgnih.govgoogle.com
For example, biotin-tagged small-molecule probes with high affinity for cannabinoid receptors have been developed to enable direct visualization of these receptors in various cell types, including immune cells where CB2 is abundant. nih.gov While specific details on this compound-derived chemical probes are not extensively detailed in the provided search results, the existence of selective ligands like this compound is a prerequisite for developing such tools to further interrogate CB2 receptor biology. The ability to selectively target CB2 with compounds like this compound allows researchers to design experiments that isolate the effects mediated specifically through this receptor subtype.
Optimization of Lead Compounds for Targeted Research Applications
Lead optimization is a critical phase in drug discovery and chemical biology, focusing on improving the interaction of a compound with its protein target while minimizing off-target activities and enhancing desirable properties like selectivity and potency. uef.fiuniversiteitleiden.nl this compound itself can be considered a lead compound or a result of lead optimization efforts aimed at identifying selective CB2 agonists. uef.fiscispace.com
Research on this compound and its analogs involves optimizing their structural features to enhance CB2 potency, maintain or improve selectivity over CB1, and potentially tailor their pharmacological profiles for specific research applications. This can involve systematic modifications to the core structure, including variations in side chains, ring systems, and functional groups. nih.govbiomolther.org
The goal of optimizing lead compounds like this compound is to obtain highly potent and selective ligands suitable for targeted research applications, such as investigating the role of CB2 receptors in specific physiological or pathophysiological processes. pitt.eduuef.fi Although this compound was explored in clinical trials for certain conditions, the focus here remains on its utility as a tool for targeted research based on its optimized CB2 selectivity. wikipedia.orguniversiteitleiden.nlscispace.com The optimization process is guided by SAR studies and in vitro functional assays to assess the impact of structural changes on receptor binding and activation. uef.fibiomolther.org
Synthetic Methodologies and Chemical Derivatization of Cannabinor
Established Synthetic Pathways for Cannabinor Core Structure
The synthesis of this compound, a non-classical cannabinoid with a structure related to cannabidiol (B1668261) (CBD), is typically achieved through acid-catalyzed condensation reactions involving a chiral monoterpene derivative and a resorcinol (B1680541) derivative yyu.edu.tr. This approach is analogous to the synthesis of CBD yyu.edu.tr.
In one described synthetic pathway for this compound, a diacetate derivative is reacted with an appropriate resorcinol derivative to obtain a condensation product yyu.edu.tr. Subsequently, this compound is synthesized by introducing a fumaryl (B14642384) chloride moiety, providing a substitution on the hydroxyl group yyu.edu.tr.
A simplified representation of a key step in this synthesis involves the condensation of a resorcinol derivative with a compound containing a pinene core, followed by further modifications to introduce the characteristic functional groups of this compound. This strategy builds upon established methods for synthesizing related nonclassical cannabinoids researchgate.net.
Advanced Multi-Step Organic Synthesis Techniques for Analog Preparation
The preparation of this compound analogs and other synthetic cannabinoids often involves advanced multi-step organic synthesis techniques. These techniques allow for precise modifications to the core structure to explore structure-activity relationships (SAR) and generate compounds with altered pharmacological properties researchgate.netnih.gov.
Modifications are frequently made to specific regions of the cannabinoid structure, including the C3 side chain, the phenolic hydroxyl group, and the alicyclic rings nih.govresearchgate.net. For nonclassical cannabinoids like this compound, which have a bicyclic structure rather than the tricyclic core of classical cannabinoids, synthetic efforts may focus on modifying the cyclohexylphenol or related scaffolds researchgate.net.
Multi-step syntheses can involve various reactions such as conjugate additions, functional group interconversions, coupling reactions, and cyclizations to assemble the desired complex structures researchgate.net. For example, the synthesis of other nonclassical bicyclic cannabinoids has involved conjugate addition of higher-order cuprates to cyclohexenone derivatives researchgate.net.
The ability to perform selective modifications at different positions of the molecule is crucial for generating a diverse library of analogs. This often requires the use of protecting groups, specific catalysts, and controlled reaction conditions to ensure regioselectivity and chemoselectivity yyu.edu.tr.
Stereoselective and Enantioselective Synthesis Approaches for this compound Derivatives
Stereochemistry plays a significant role in the biological activity of many cannabinoids, with different enantiomers often exhibiting distinct pharmacological profiles uef.firesearchgate.net. Therefore, stereoselective and enantioselective synthesis approaches are important for the preparation of this compound derivatives.
While specific details on the stereoselective synthesis of this compound itself are not extensively detailed in the provided context, the synthesis of related nonclassical cannabinoids, such as (−)-CP-55,940, has been achieved using enantioselective methods researchgate.net. These methods can involve asymmetric induction using chiral reagents or catalysts, or the resolution of racemic mixtures researchgate.net.
For instance, the enantioselective synthesis of (−)-CP-55,940 involved a conjugate addition reaction that proceeded with high stereoselectivity, followed by diastereoselective reduction and kinetic resolution using a chiral acid researchgate.net. Similar strategies could potentially be applied or adapted for the synthesis of stereoisomers of this compound or its derivatives.
The use of chiral starting materials, such as specific enantiomers of monoterpenes, in the acid-catalyzed condensation reactions can also be a route to achieving stereoselectivity in the synthesis of nonclassical cannabinoids yyu.edu.trresearchgate.net.
Chemical Modifications for Generating Pharmacological Tools and Imaging Agents
Chemical modifications of cannabinoids, including structures related to this compound, are frequently undertaken to generate pharmacological tools for studying the endocannabinoid system and potentially for developing imaging agents nih.govuniversiteitleiden.nlresearchgate.netnih.gov.
Pharmacological tools often involve the synthesis of agonists, antagonists, or modulators with high selectivity for specific cannabinoid receptors (CB1 or CB2) nih.govuniversiteitleiden.nlnih.gov. These modifications can include altering the lipophilicity, introducing functional groups for conjugation, or incorporating elements that enhance binding affinity or efficacy nih.govnih.gov. The structure of this compound itself, being a selective CB2 agonist, exemplifies the result of such targeted chemical design wikipedia.orgnih.gov.
For imaging agents, radionuclides or fluorescent tags are chemically attached to the cannabinoid scaffold nih.gov. This requires synthetic routes that can accommodate the introduction of these labels without significantly altering the binding properties of the molecule to the target receptor nih.gov. While the provided information does not specifically detail this compound-based imaging agents, the principle of chemical modification for this purpose is established for other cannabinoids nih.gov.
The development of such tools and agents relies heavily on understanding the structure-activity relationships, allowing chemists to rationally design modifications that confer the desired properties for research or diagnostic applications nih.govresearchgate.net.
Cannabinor Metabolism and Biotransformation Preclinical in Vitro/ex Vivo Focus
In Vitro Metabolic Profiling of Cannabinor
In vitro metabolic profiling studies typically utilize biological matrices such as pooled human liver microsomes (pHLM), human liver S9 fractions, or isolated hepatocytes to simulate hepatic metabolism. nih.govmdpi.comnih.govnih.govfrontiersin.org These systems contain a range of drug-metabolizing enzymes, allowing for the identification of potential metabolites formed through Phase I and Phase II reactions. nih.govfrontiersin.org
While specific in vitro metabolic profiling data for this compound is not extensively documented in the provided sources drugbank.com, studies on other cannabinoids and SCRAs demonstrate the types of transformations that would likely be investigated for this compound. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are commonly employed to detect and identify metabolites based on their exact mass and fragmentation patterns. nih.gov
Identification of Phase I Metabolites
Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as hydroxylation, oxidation, reduction, and hydrolysis. nih.gov For many cannabinoids, hydroxylation is a primary Phase I metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.govnih.gov Other Phase I reactions observed for cannabinoids include oxidative dechlorination and dihydrodiol formation.
Given this compound's chemical structure as a "nonclassical" cannabinoid drugbank.com, it would likely undergo Phase I transformations, potentially including hydroxylation at various positions on its complex structure. The specific sites of hydroxylation would depend on the accessibility of hydrogen atoms and the regioselectivity of the involved enzymes. The identification of these hydroxylated or otherwise modified intermediates would be a key step in profiling this compound's Phase I metabolism in vitro.
Characterization of Phase II Metabolites and Conjugates
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione. nih.gov These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant Phase II pathway for many cannabinoids and their hydroxylated metabolites. nih.gov Sulfation, mediated by sulfotransferases, can also occur.
For this compound, it is plausible that Phase I metabolites, particularly hydroxylated species, would undergo subsequent conjugation with glucuronic acid or sulfate in Phase II metabolism. The resulting glucuronide or sulfate conjugates would represent important Phase II metabolites to be identified in in vitro metabolic profiling studies using systems like human liver S9 fractions or hepatocytes, which contain both Phase I and Phase II enzymes.
Enzymatic Biotransformation Pathways
The biotransformation of cannabinoids is primarily carried out by a range of drug-metabolizing enzymes, with CYP enzymes playing a central role in Phase I reactions and UGTs in Phase II conjugation. nih.govresearchgate.netnih.govnih.gov
Role of Cytochrome P450 (CYP) Isozymes in Hydroxylation
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidative metabolism of a vast array of xenobiotics, including cannabinoids. nih.govresearchgate.netnih.gov Specific CYP isoforms have been implicated in the metabolism of various cannabinoids and SCRAs. For instance, CYP2C9, CYP2C19, and CYP3A4 are known to catalyze the hydroxylation of many phytocannabinoids and synthetic cannabinoids. nih.govresearchgate.netnih.gov Other CYPs such as CYP2D6, CYP1A2, CYP2B6, and CYP3A5 also contribute to cannabinoid metabolism, with their involvement varying depending on the specific compound. researchgate.netnih.gov
Given that hydroxylation is a common metabolic fate for cannabinoids, it is highly probable that one or more CYP isoforms would be involved in the Phase I metabolism of this compound. In vitro studies utilizing recombinant human CYP enzymes or selective CYP inhibitors with liver microsomes can help identify the specific isoforms responsible for this compound's oxidative transformations. nih.govnih.gov
Contributions of Esterases and Other Enzyme Systems to Metabolic Fate
In addition to CYP enzymes, other enzyme systems can contribute to the metabolic fate of cannabinoids, particularly those containing ester bonds. Esterases, such as human carboxylesterases (hCES), are involved in the hydrolysis of ester-containing compounds. Hydrolysis of an ester bond can lead to the formation of a carboxylic acid and an alcohol or phenol (B47542) metabolite. This hydrolysis can be a significant metabolic pathway for SCRAs with ester functionalities.
This compound's structure includes an ester linkage drugbank.com, suggesting that esterase-mediated hydrolysis could be a relevant biotransformation pathway. Studies investigating the role of esterases, particularly hCES isoforms like hCES1, in the hydrolysis of this compound in vitro using enzymes or cellular fractions would be important to fully understand its metabolic fate. Other enzyme systems, such as alcohol dehydrogenases (ADH), aldehyde dehydrogenases (ALDH), and aldehyde oxidase (AOX), may also play a role in the further oxidation of alcohol or aldehyde metabolites formed during Phase I metabolism.
Preclinical In Vitro and Ex Vivo Models for Metabolic Investigations
A variety of preclinical in vitro and ex vivo models are employed to investigate the metabolism of drug candidates, including cannabinoids. mdpi.comnih.govnih.govfrontiersin.org These models offer different levels of biological complexity and are chosen based on the specific research questions.
In vitro models commonly used include:
Pooled Human Liver Microsomes (pHLM): These are widely used for initial metabolic stability screening and identifying CYP-mediated metabolites. nih.govmdpi.commdpi.comnih.govnih.gov They are a convenient source of CYP and UGT enzymes. mdpi.com
Human Liver S9 Fractions: Containing both microsomal and cytosolic enzymes, S9 fractions are useful for studying both Phase I and Phase II metabolism, including reactions mediated by cytosolic enzymes like esterases and some UGTs.
Isolated Human Hepatocytes: These primary cells represent a more physiologically relevant model as they retain the full complement of Phase I and Phase II enzymes, transporters, and cofactors present in the intact liver. mdpi.comfrontiersin.org They are considered a good model for predicting in vivo hepatic metabolism. mdpi.com
Recombinant Enzyme Systems: Expressing individual human CYP or UGT isoforms allows for the determination of which specific enzymes are responsible for catalyzing particular metabolic reactions. nih.govnih.gov
Human Carboxylesterases (hCES): Recombinant hCES enzymes or fractions enriched in esterase activity are used to investigate the hydrolysis of ester-containing compounds.
Ex vivo models can involve using fresh tissue slices or perfusing organs, although these are less common for routine metabolic profiling compared to in vitro cellular or subcellular fractions. nih.govfrontiersin.org Ex vivo studies can provide insights into metabolism within a more intact tissue environment. scispace.com
While specific data tables detailing this compound's metabolites and their formation rates in these models are not available in the provided search results, the application of these established preclinical in vitro and ex vivo techniques would be essential for a comprehensive understanding of this compound's metabolic fate. Studies employing these models would aim to identify and characterize this compound's Phase I and Phase II metabolites and elucidate the specific enzymes involved in its biotransformation, including the potential roles of CYP isozymes and esterases.
Table 1: Common Preclinical In Vitro/Ex Vivo Models for Cannabinoid Metabolism Studies
| Model Type | Description | Key Enzymes Present | Typical Applications |
| Pooled Human Liver Microsomes | Vesicles of the endoplasmic reticulum from liver homogenate. mdpi.com | CYPs, some UGTs mdpi.com | Phase I metabolism, initial metabolic stability, CYP identification. mdpi.comnih.gov |
| Human Liver S9 Fraction | Supernatant fraction containing microsomes and cytosol. | CYPs, UGTs, cytosolic enzymes (esterases). | Phase I and Phase II metabolism, involvement of cytosolic enzymes. |
| Isolated Human Hepatocytes | Intact liver cells. mdpi.com | Full complement of Phase I & II enzymes, transporters. mdpi.com | Comprehensive metabolic profiling, prediction of in vivo metabolism. mdpi.comfrontiersin.org |
| Recombinant Enzyme Systems | Expression of individual human enzymes (e.g., specific CYPs, UGTs, hCES). nih.gov | Specific CYP, UGT, or esterase isoform. | Identifying specific enzymes responsible for reactions. nih.gov |
| Human Carboxylesterases (hCES) | Enzymes involved in ester hydrolysis. | hCES isoforms (e.g., hCES1). | Studying hydrolysis of ester-containing compounds. |
Table 2: Common Metabolic Reactions and Involved Enzymes in Cannabinoid Biotransformation
| Metabolic Pathway | Reaction Type | Key Enzymes Involved | Relevant for this compound (Potential) |
| Phase I | Hydroxylation | CYP2C9, CYP2C19, CYP3A4, CYP2D6, CYP1A2, CYP2B6, CYP3A5. nih.govresearchgate.netnih.govnih.gov | Highly probable |
| Phase I | Oxidation (non-hydroxylation) | ADH, ALDH, AOX (for further oxidation of alcohols/aldehydes). | Possible |
| Phase I | Hydrolysis | Esterases (e.g., hCES1). | Probable (due to ester bond) |
| Phase II | Glucuronidation | UGTs (e.g., UGT2B7, UGT2B4, UGT1A3, UGT1A10). nih.gov | Highly probable |
| Phase II | Sulfation | Sulfotransferases. | Possible |
Further detailed research findings on the specific in vitro/ex vivo metabolism of this compound would require dedicated studies using these preclinical models to identify its unique metabolic profile and the enzymes responsible for its biotransformation.
Human Liver Microsome Studies
Studies employing human liver microsomes are a standard preclinical approach to investigate the initial phase I metabolism of drug candidates, primarily mediated by cytochrome P450 (CYP) enzymes. These studies can identify potential metabolic hotspots on the molecule and provide insights into the major metabolic pathways. While human liver microsomes are widely used for studying drug metabolism eurofinsdiscovery.comthermofisher.com, including that of various cannabinoids wikipedia.orgnih.govuni.lubioivt.comadmescope.com, specific data regarding the metabolic fate of this compound (PubChem CID 10174045) in human liver microsome incubations were not identified in the available search results. General studies on cannabinoid metabolism in human liver microsomes have shown the involvement of various CYP isoforms in hydroxylation and other phase I transformations wikipedia.orgnih.govuni.luadmescope.com.
Advanced Research Methodologies and Tools for Cannabinor Studies
Analytical Techniques for Cannabinor and Metabolite Quantification
The precise quantification of this compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics. While specific validated methods for this compound are not widely published, the analytical techniques commonly applied to synthetic cannabinoids are instructive.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of synthetic cannabinoids in biological samples due to its high sensitivity and selectivity. For a compound like this compound, an LC-MS/MS method would typically involve protein precipitation followed by solid-phase extraction to isolate the analyte from complex matrices such as plasma or urine.
Chromatographic separation would likely be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with additives like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. Detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would ensure high specificity and sensitivity for both the parent compound and its potential metabolites. While a specific validated LC-MS/MS method for this compound is not publicly detailed, the general framework for other synthetic cannabinoids suggests that lower limits of quantification in the low nanogram per milliliter (ng/mL) range would be achievable.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for cannabinoid analysis. However, for non-volatile or thermally labile compounds, derivatization is often necessary to improve their chromatographic behavior and thermal stability. Given the chemical structure of this compound, a derivatization step, such as silylation, would likely be required prior to GC-MS analysis.
The analysis would involve extraction from a biological matrix, followed by derivatization and injection into the GC-MS system. An electron ionization (EI) source would generate characteristic fragmentation patterns, allowing for structural elucidation and quantification. Similar to LC-MS, the use of isotopically labeled internal standards would be crucial for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a robust and widely used technique for the quantification of cannabinoids. This method offers the advantage of not requiring the derivatization of acidic cannabinoids. For this compound, a reversed-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with an acid modifier would be a common approach.
The DAD detector would monitor the absorbance across a range of wavelengths, providing both quantitative data and UV spectral information that can aid in peak identification and purity assessment. The validation of such a method would involve assessing linearity, accuracy, precision, and the limits of detection and quantification. While specific validation data for this compound is not available in the public domain, similar methods for other cannabinoids have demonstrated good linearity and precision.
Molecular and Cellular Biology Techniques in this compound Research
Understanding the interaction of this compound with its molecular target, the CB2 receptor, and the subsequent cellular responses requires a range of specialized in vitro assays.
Radioligand Binding Assays for Receptor Occupancy and Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. In the case of this compound, studies have utilized this technique to quantify its binding affinity to the human and rat CB2 receptors.
A study by Gratzke and colleagues in 2010 employed a competitive radioligand binding assay using Chinese hamster ovary (CHO) cells stably expressing the human CB2 receptor. In this assay, a radiolabeled cannabinoid agonist, [3H]CP55,940, was used. The ability of increasing concentrations of non-labeled this compound to displace the bound radioligand was measured. This allowed for the determination of the inhibitory constant (Ki), which is a measure of the compound's binding affinity. The study reported a Ki value of 4.7 nM for this compound at the human CB2 receptor, indicating high-affinity binding.
| Assay Component | Description |
| Cell Line | Chinese Hamster Ovary (CHO) cells expressing human CB2 receptor |
| Radioligand | [3H]CP55,940 |
| Principle | Competitive displacement of the radioligand by this compound |
| Measured Parameter | Inhibitory Constant (Ki) |
| Reported Affinity (Ki) | 4.7 nM |
Fluorescence-Based and High-Throughput Screening Assays for Functional Activity
To assess the functional activity of this compound as a CB2 receptor agonist, researchers employ assays that measure the cellular response following receptor activation. A common method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. The CB2 receptor is a Gi/o-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The aforementioned study by Gratzke et al. (2010) utilized a cAMP accumulation assay to determine the functional selectivity of this compound. They measured the concentration-dependent inhibition of forskolin-stimulated cAMP production in CHO cells expressing either the human CB1 or CB2 receptor. This assay demonstrated that this compound is a potent agonist at the CB2 receptor with an EC50 value of 14 nM and exhibits over 1000-fold selectivity for the CB2 receptor over the CB1 receptor.
Fluorescence-based assays, often in a high-throughput screening (HTS) format, are also valuable tools for discovering and characterizing receptor ligands. These assays can be designed to measure various downstream signaling events, such as changes in intracellular calcium concentration or reporter gene expression, providing a rapid and sensitive measure of a compound's functional activity. While specific HTS data for the initial discovery of this compound is not detailed in the available literature, such assays are standard in modern drug discovery for identifying selective agonists like this compound from large compound libraries.
| Assay Type | Principle | Measured Effect of this compound | Key Finding |
| cAMP Accumulation Assay | Measurement of the inhibition of forskolin-stimulated cAMP production upon CB2 receptor activation. | Potent inhibition of cAMP production in cells expressing human CB2 receptors. | High functional selectivity for the CB2 receptor over the CB1 receptor (>1000-fold). |
Immunoassays for Protein Expression and Post-Translational Modifications
Immunoassays are fundamental in this compound research for quantifying the expression and localization of its primary target, the CB2 receptor. The expression of the CB2 receptor is dynamic and can be upregulated in response to inflammatory stimuli or pathological conditions. rsc.orgmdpi.com Understanding the expression patterns of CB2 is critical for interpreting the effects of this compound in different tissues and disease models.
Techniques such as Western blotting, immunohistochemistry (IHC), and immunofluorescence (IF) are employed to assess CB2 protein levels. For instance, studies have used these methods to demonstrate that CB2 receptor expression is modulated in immune cells like macrophages upon stimulation with agents such as phorbol (B1677699) 12-myristate 13-acetate (PMA). mdpi.com In preclinical models of bladder dysfunction, Western blotting and immunofluorescence have revealed altered expression of cannabinoid receptors in the urothelium and detrusor muscle. nih.gov Specifically, in models of detrusor overactivity, while CB1 receptor expression was significantly increased, CB2 receptor expression did not show significant changes. nih.gov Radioligand binding assays have also been used to determine CB receptor density in bladder tissues. researchgate.net
While standard immunoassays provide valuable data on protein expression, more advanced techniques like nanofluidic proteomic immunoassays could offer deeper insights into post-translational modifications (PTMs) of the CB2 receptor and its downstream signaling proteins following this compound treatment. However, specific applications of nanofluidic PTM profiling in this compound research are not yet widely documented in the literature.
| Technique | Application in this compound-Related Research | Key Findings | Reference |
|---|---|---|---|
| Western Blotting | Quantifying CB2 receptor protein levels in tissue and cell lysates. | CB1 receptor expression increased in bladder detrusor overactivity models; CB2 expression was not significantly changed. | nih.gov |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Visualizing the localization of CB2 receptors in tissue sections. | Confirmed CB receptor protein expression in normal and detrusor overactivity human bladders. | researchgate.net |
| Radioligand Binding | Measuring the density and binding affinity of cannabinoid receptors. | Determined CB receptor density in normal human bladder tissue. | researchgate.net |
Gene Editing (e.g., CRISPR/Cas9) and Chemical Genetics for Target Validation
Target validation is essential to confirm that the biological effects of a compound are mediated through its intended molecular target. nih.gov For this compound, this involves verifying that its actions are dependent on the CB2 receptor.
Gene editing technologies, particularly CRISPR/Cas9, represent powerful tools for target validation. google.comgoogle.com By creating specific knockout (KO) cell lines or animal models where the gene for the CB2 receptor (CNR2) is deleted, researchers can definitively test whether the effects of this compound are absent in these systems. For example, a seminal study validating the role of CB2 in immunomodulation used CB2 knockout mice to show that the effects of Δ9-tetrahydrocannabinol (THC) on T-cell activation were completely lost, thereby confirming CB2 as the responsible target. mdpi.com This genetic approach provides the highest level of evidence for on-target activity.
Chemical genetics complements these approaches. It involves the use of highly selective chemical probes to interrogate biological systems. rsc.org this compound itself, with its high selectivity for the CB2 receptor over the CB1 receptor, serves as a chemical tool for probing CB2 function. rsc.orgresearchgate.netnih.gov Its use in various preclinical models helps to elucidate the physiological and pathophysiological roles of the CB2 receptor, a process often referred to as preclinical target validation. rsc.orgnih.gov
Computational and Theoretical Modeling Approaches
Computational methods are indispensable in modern drug discovery and are heavily utilized in the study of cannabinoid receptor ligands like this compound. These in silico techniques provide insights into ligand-receptor interactions at an atomic level, guide the design of new molecules, and help predict biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies help to visualize how it fits into the binding pocket of the CB2 receptor. These simulations are often followed by molecular dynamics (MD) simulations, which model the movement of every atom in the ligand-receptor complex over time. rsc.org MD simulations provide a more dynamic picture of the binding event, revealing conformational changes in the receptor upon ligand binding and helping to understand the molecular basis of receptor activation. rsc.org For example, simulations have been used to confirm the critical role of specific amino acid residues, such as W2586.48, in the activation mechanism of the CB2 receptor by agonists. rsc.org Furthermore, MD simulations have suggested that molecules in the cell membrane, like cholesterol, can act as allosteric modulators of CB2 receptor function. researchgate.net
Prior to the determination of high-resolution crystal structures of cannabinoid receptors, researchers relied on homology modeling to create structural models. google.comcore.ac.uk This technique uses the known three-dimensional structure of a related protein (a template) to predict the structure of the target protein. For the CB2 receptor, homology models were built based on the structures of other G protein-coupled receptors (GPCRs). These models have been instrumental in performing initial molecular docking studies, rationalizing structure-activity relationships (SAR), and guiding the design of new selective ligands. core.ac.ukresearchgate.net
In silico tools are also used to predict the biological function and potential off-target effects of compounds. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. core.ac.uk These models can then be used to screen large virtual libraries of compounds to identify new potential CB2 receptor ligands. core.ac.uk Such computational approaches accelerate the early stages of drug discovery by prioritizing compounds for synthesis and biological testing. scispace.com
Preclinical In Vitro and Ex Vivo Model Systems
A variety of preclinical in vitro (in a dish) and ex vivo (using tissue from an organism) models are used to characterize the pharmacological profile of this compound and to explore its therapeutic potential.
In vitro studies are essential for determining a compound's basic pharmacological properties. For this compound, cell-based assays are used to measure its binding affinity and functional activity at the CB2 receptor. For example, cAMP (cyclic adenosine monophosphate) inhibition assays in cells expressing the CB2 receptor are commonly used to quantify its potency and efficacy as an agonist. rsc.orgnih.govscispace.com These studies have confirmed that this compound is a potent and selective CB2 receptor agonist. rsc.orgresearchgate.netnih.govscispace.com
More complex in vitro models, such as co-cultures of different cell types, are used to study the effects of this compound in a more physiologically relevant context. For example, co-cultures of microglia and neurons have been used to demonstrate the neuroprotective properties associated with CB2 receptor activation. imrpress.com
Ex vivo models involve the use of tissues or organs isolated from an animal, which are kept viable in the laboratory for a short period. Organotypic hippocampal slice cultures, for instance, have been used to study the neuroprotective effects of CB2 receptor activation in an intact neural circuit. imrpress.com In other studies, isolated detrusor muscle strips have been used to test the direct effects of compounds on bladder contractility, with results showing this compound had no direct effect on this tissue in vitro. researchgate.net These models bridge the gap between simple cell culture and complex in vivo animal studies.
| Model System | Type | Application | Key Findings Related to this compound/CB2 Agonists | Reference |
|---|---|---|---|---|
| HEK293 cells expressing CB2R | In Vitro | Determine potency and efficacy. | This compound is a selective CB2R agonist with an EC50 of 17.4 nM in cAMP assays. | rsc.orgresearchgate.netnih.govscispace.com |
| Microglia-neuron co-cultures | In Vitro | Assess neuroprotective effects. | Activation of microglial CB2 receptors is neuroprotective. | imrpress.com |
| Organotypic hippocampal slices | Ex Vivo | Study neuroprotection in intact tissue. | Demonstrated neuroprotective properties of microglial CB2 receptors. | imrpress.com |
| Isolated detrusor muscle | In Vitro | Evaluate direct effects on bladder contractility. | This compound had no direct effect on muscle function. | researchgate.net |
Isolated Tissue and Organ Bath Studies for Physiological Responses
Isolated tissue and organ bath preparations are classical pharmacological tools used to study the physiological or pathophysiological effects of a compound on a whole tissue level, ex vivo. wikipedia.orgpanlab.com This methodology bridges the gap between molecular assays and in vivo studies by maintaining the complex interplay of different cell types within a tissue. panlab.com The setup involves placing an excised piece of tissue—such as smooth muscle from the bladder, vas deferens, or ileum—in a chamber filled with a temperature-controlled, oxygenated physiological salt solution (e.g., Tyrode's solution). wikipedia.org The tissue is connected to a force transducer that measures muscle contraction or relaxation in response to electrical stimulation or the application of pharmacological agents. wikipedia.orgnih.gov
This technique is invaluable for assessing a compound's functional effect, such as its ability to inhibit neurotransmitter release. For example, the mouse vas deferens and guinea pig myenteric plexus-longitudinal muscle (from the ileum) are standard preparations used to characterize cannabinoid activity. nih.govnih.gov In these tissues, CB1 receptor activation typically inhibits electrically evoked contractions. nih.govnih.gov
In studies involving this compound, organ bath studies have been conducted on isolated rat bladder tissue. nih.gov These experiments aimed to determine the compound's direct effect on detrusor muscle function. The findings from these studies indicated that this compound had no direct contractile or relaxant effect on the isolated detrusor muscle itself, suggesting its in vivo effects on bladder function are likely mediated through other mechanisms, such as actions on sensory nerves. nih.gov
Table 2: Representative Isolated Tissue Preparations for Cannabinoid Functional Studies
| Tissue Preparation | Animal Model | Primary Receptor | Measured Response | Typical Cannabinoid Effect |
|---|---|---|---|---|
| Urinary Bladder (Detrusor) | Rat | CB2 | Muscle contraction/relaxation | Used to test direct muscle effects. nih.gov |
| Vas Deferens | Mouse | CB1 | Inhibition of electrically-evoked contractions | Functional assessment of presynaptic CB1 agonism. nih.gov |
| Ileum (Myenteric Plexus) | Guinea Pig | CB1 | Inhibition of electrically-evoked contractions | Classic assay for CB1 receptor activity. sheffbp.co.uk |
| Aortic Rings | Rat/Mouse | CB1/CB2 | Vasodilation/Vasoconstriction | Study of cardiovascular effects. wikipedia.org |
Primary Cell Culture Systems for Mechanistic Investigations
Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. Unlike immortalized cell lines, primary cells have a finite lifespan and more closely represent the physiology of cells in vivo. This makes them superior models for investigating the cellular and molecular mechanisms of drug action. For cannabinoid research, key primary cell types include neurons, astrocytes, and microglia, often cultured from specific brain regions like the cortex or hippocampus. mdpi.com
The study of a selective CB2 agonist like this compound particularly benefits from primary cultures of immune cells of the central nervous system, such as microglia. nih.gov Microglia express significant levels of CB2 receptors, especially under inflammatory conditions. nih.gov Therefore, primary microglial cultures are essential for investigating the anti-inflammatory potential of CB2 agonists. Researchers can stimulate these cultures with inflammatory agents, such as lipopolysaccharide (LPS), and then treat them with the compound to measure its effect on the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). mdpi.commdpi.com
Similarly, primary astrocyte cultures are used to study a compound's influence on gliosis and neuroprotective functions. nih.gov Co-cultures of different cell types, such as neuron-glia co-cultures, can provide even deeper insights into the complex cell-to-cell communication and how a compound might modulate these interactions to produce a therapeutic effect, such as neuroprotection. mdpi.com These systems allow for detailed mechanistic studies, including the analysis of gene expression, protein activation, and cell survival pathways. mdpi.comnih.gov
Table 3: Primary Cell Culture Systems for Cannabinoid Mechanistic Studies
| Cell Type | Source (Typical) | Focus of Investigation | Key Parameters Measured |
|---|---|---|---|
| Microglia | Rodent brain (cortex/hippocampus) | Neuroinflammation | Cytokine release (TNF-α, IL-1β), nitric oxide production, cell activation state (morphology). mdpi.comnih.gov |
| Astrocytes | Rodent brain (cortex) | Reactive gliosis, neuroprotection | Glial fibrillary acidic protein (GFAP) expression, release of neurotrophic factors, glutamate (B1630785) uptake. nih.gov |
| Neurons | Rodent brain (cortex/hippocampus) | Neuroprotection, synaptic plasticity | Cell viability/apoptosis (e.g., caspase-3), neurite outgrowth, electrophysiological properties. mdpi.com |
| Astrocyte-Microglial Co-culture | Rodent brain | Glial interactions, inflammatory response | Cross-talk between cell types, production of inflammatory mediators. mdpi.com |
Future Directions and Emerging Research Avenues for Cannabinor
Exploration of Biased Agonism and Functional Selectivity in Cannabinor Pharmacology
Research in this area would involve detailed studies to determine if this compound preferentially activates certain signaling cascades (e.g., G protein-dependent pathways) over others (e.g., β-arrestin recruitment), and how this bias compares to other cannabinoid agonists. nih.govtermedia.pl Such studies can provide insights into how to potentially separate desired therapeutic effects from unintended side effects by targeting specific pathways. termedia.pl
Emerging research suggests that the composition of G proteins can influence biased agonism, highlighting the intricate interaction between G proteins and receptors. nih.gov Furthermore, receptor dimerization or oligomerization is likely to exponentially increase the diversity of functional selectivity. nih.gov Future studies on this compound could investigate its biased signaling profile in various cellular contexts and explore how receptor multimerization might influence its functional selectivity.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
Omics technologies, including proteomics and metabolomics, are high-throughput approaches that enable comprehensive analysis of biological molecules within a system. scielo.org.mxhumanspecificresearch.orgnih.gov Proteomics focuses on the large-scale study of proteins, their abundance, and functions, while metabolomics provides a comprehensive analysis of metabolites. humanspecificresearch.orgnih.gov Integrating these technologies into this compound research can offer a holistic view of its biological effects and provide deeper insights into its mechanisms of action. humanspecificresearch.org
Applying proteomics could help identify the specific proteins and protein networks that are modulated by this compound binding to CB2 receptors. This could reveal downstream effectors and signaling pathways not previously associated with CB2 activation. Metabolomics could be used to analyze changes in the metabolic profile of cells or tissues upon this compound exposure, potentially identifying metabolic pathways influenced by its activity. uninet.edu
Multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly used to understand complex biological systems. humanspecificresearch.orguninet.edunih.gov While multi-omics has been applied to study Cannabis sativa itself, future research could specifically apply these integrated approaches to investigate how this compound interacts with the endocannabinoid system and other biological pathways at a systems level. nih.gov This could involve studying the effects of this compound on protein expression (proteomics) and metabolite production (metabolomics) in relevant cell or tissue models, potentially revealing novel biomarkers or therapeutic targets. nih.govuninet.edu
Development of Advanced Pharmacological Probes for Novel this compound Targets
Pharmacological probes are small molecules that selectively interact with specific proteins or pathways, serving as crucial tools for target validation, mechanistic studies, and drug discovery. nih.gov The development of advanced probes is essential for dissecting the intricate pharmacology of this compound and identifying potential novel targets beyond the canonical cannabinoid receptors. nih.govchemrxiv.org
Future research could focus on designing and synthesizing highly selective and potent chemical probes based on the this compound structure. These probes could be labeled (e.g., fluorescently or radioactively) to allow for direct detection and visualization of their binding sites in live cells or tissues. nih.govfrontiersin.orgethz.ch This would enable researchers to study the distribution, trafficking, and internalization of this compound's targets in real-time. chemrxiv.orgethz.ch
Q & A
Q. What are the primary pharmacological targets of Cannabinor, and how do they influence experimental design in preclinical studies?
this compound is a selective cannabinoid CB2 receptor agonist with minimal activity at CB1 receptors, which reduces central nervous system side effects common with CB1-targeting compounds . Preclinical studies should prioritize assays confirming CB2 selectivity (e.g., competitive binding assays using transfected cell lines) and employ CB2-knockout models to validate target specificity. Experimental designs must account for species-specific CB2 receptor expression patterns, particularly in bladder and immune tissues, to ensure translational relevance .
Q. Which standardized experimental models are recommended for assessing this compound’s efficacy in bladder dysfunction research?
The partial urethral obstruction (PUO) rat model is widely used to evaluate this compound’s effects on bladder function. Key endpoints include bladder weight reduction, contraction frequency during cystometry, and responsiveness to nerve stimulation . Researchers should standardize obstruction duration (e.g., 14 days) and dosing regimens (e.g., 1–5 mg/kg/day intravenously) to enable cross-study comparisons.
Q. What key physiological endpoints should be prioritized in preclinical studies of this compound for neuropathic or inflammatory pain?
Preclinical models should measure mechanical allodynia (e.g., von Frey filament testing) and thermal hyperalgesia (e.g., Hargreaves test) alongside cytokine profiling (e.g., TNF-α, IL-6) to correlate analgesic effects with anti-inflammatory activity . Dose-response curves must differentiate CB2-mediated effects from off-target actions by comparing results in wild-type versus CB2-knockout animals.
Q. How can researchers ensure analytical consistency in quantifying this compound and its metabolites during pharmacokinetic studies?
Use validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols with deuterated internal standards to account for matrix effects. Include tests for cannabinoid content, heavy metals, and microbial contamination per FDA chemistry, manufacturing, and controls (CMC) guidelines . Certificate of Analysis (CoA) documentation is critical for regulatory compliance .
Advanced Research Questions
Q. How can researchers reconcile conflicting clinical trial data, such as the variable efficacy of this compound across dosing regimens in human trials?
Inconsistent outcomes, such as efficacy at low doses but not high doses (e.g., phase IIa trials for pain), may stem from receptor desensitization or pharmacokinetic saturation . Adaptive trial designs with pharmacodynamic biomarkers (e.g., CB2 receptor occupancy via PET imaging) can clarify dose-response relationships. Retrospective analysis of patient stratification factors (e.g., genetic polymorphisms in CNR2) is also recommended .
What methodological frameworks (e.g., PICO, FINER) are most effective for structuring research questions on this compound’s therapeutic potential?
The PICO framework (Population, Intervention, Comparison, Outcome) is ideal for clinical trials. For example:
- Population : Patients with partial urethral obstruction.
- Intervention : Daily this compound (5 mg/kg IV).
- Comparison : Placebo or standard care (e.g., α-blockers).
- Outcome : Bladder voiding efficiency . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and impactful research goals, such as optimizing bladder function metrics in underrepresented demographics .
Q. What strategies address variability in this compound’s pharmacokinetics across species during translational studies?
Conduct allometric scaling to adjust doses between rodents and humans, accounting for differences in metabolic enzymes (e.g., CYP450 isoforms). Parallel pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal and early-phase human trials can identify species-specific clearance rates and bioavailability thresholds .
Q. How can researchers navigate regulatory challenges in preclinical testing of this compound for FDA approval?
Preclinical packages must include genotoxicity studies (e.g., Ames test), cardiovascular safety pharmacology (e.g., hERG channel assays), and 28-day repeat-dose toxicity studies in two species. Emphasize compliance with ICH guidelines for impurity thresholds and stability testing . Early consultation with the FDA’s Botanical Review Team is advised for cannabinoid-specific guidance.
Q. What experimental designs reduce bias in assessing this compound’s efficacy in complex pain models?
Use randomized, blinded crossover designs with washout periods to mitigate placebo effects. In neuropathic pain models, combine behavioral endpoints (e.g., paw withdrawal latency) with electrophysiological recordings (e.g., dorsal root ganglion activity) to validate mechanistic hypotheses .
Q. How should systematic reviews synthesize heterogeneous data on this compound’s therapeutic applications?
Follow PRISMA guidelines for data extraction, including study design, dosing, and outcome measures (e.g., bladder weight reduction in PUO models) . Use GRADE criteria to evaluate evidence quality, highlighting limitations such as small sample sizes or inconsistent dosing protocols. Meta-analyses should stratify results by condition (e.g., neuropathic pain vs. bladder dysfunction) to identify context-specific efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
